Furo[3,4-f][1,3]benzothiazole
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Overview
Description
Furo[3,4-f]benzothiazole is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,4-f]benzothiazole typically involves the condensation of 2-aminobenzenethiol with a suitable furan derivative. One common method includes the reaction of 2-aminobenzenethiol with furan-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as iodine or samarium triflate, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of furo[3,4-f]benzothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-f]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[3,4-f]benzothiazole-2,3-dione, while reduction can produce furo[3,4-f]benzothiazoline .
Scientific Research Applications
Furo[3,4-f]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of furo[3,4-f]benzothiazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial replication and survival. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Furo[3,4-f]benzothiazole can be compared with other similar compounds such as benzothiazole and benzoxazole:
Benzothiazole: Similar in structure but lacks the furan ring. It is known for its antimicrobial and anticancer properties.
Benzoxazole: Contains an oxygen atom in place of the sulfur atom in benzothiazole. It also exhibits significant biological activity.
Uniqueness: The presence of both furan and benzothiazole rings in furo[3,4-f]benzothiazole imparts unique electronic and steric properties, making it a versatile compound for various applications
Properties
CAS No. |
267-41-4 |
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Molecular Formula |
C9H5NOS |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
furo[3,4-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS/c1-6-3-11-4-7(6)2-9-8(1)10-5-12-9/h1-5H |
InChI Key |
WQDKIURWHOZZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=COC=C31)SC=N2 |
Origin of Product |
United States |
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